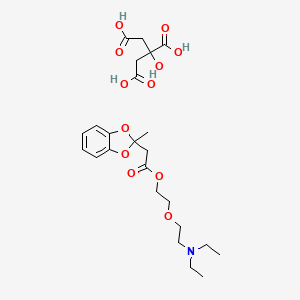
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid moiety and further modified with a diethylaminoethoxy group. The citrate form indicates that it is often used in a salt form, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Acetic Acid Derivative Formation: The benzodioxole ring is then reacted with acetic acid derivatives under specific conditions to form the acetic acid moiety.
Introduction of the Diethylaminoethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler structure without the acetic acid and diethylaminoethoxy groups.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Methylenedioxybenzene: A related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications distinguish it from simpler benzodioxole derivatives .
Propiedades
Número CAS |
51140-23-9 |
|---|---|
Fórmula molecular |
C24H35NO12 |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H27NO5.C6H8O7/c1-4-19(5-2)10-11-21-12-13-22-17(20)14-18(3)23-15-8-6-7-9-16(15)24-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
VHVLWKPUQQRDGK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















